Chemical properties of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one
Chemical properties of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-nitrophenyl)-propan-1-one is a substituted α-bromoketone, a class of organic compounds distinguished by their high reactivity and significant utility as synthetic intermediates. The molecule's architecture, featuring a bromine atom alpha to a carbonyl group and an electron-withdrawing nitro group on the aromatic ring, creates a versatile platform for advanced organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug development. While this compound is a known precursor in the synthesis of certain classes of psychoactive substances, its fundamental reactivity is of broad interest for the construction of diverse molecular scaffolds.[1][2][3]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its use in a research setting.
| Identifier | Data | Source |
| IUPAC Name | 2-Bromo-1-(4-nitrophenyl)-propan-1-one | |
| Synonyms | 2-bromo-1-(4-nitrophenyl)-1-propanone | |
| CAS Number | 1205-56-7 | |
| Molecular Formula | C₉H₈BrNO₃ | |
| Molecular Weight | 258.07 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| InChI Key | KENDQBRWAPDVHD-UHFFFAOYSA-N |
Structural Analogs and Expected Properties
Detailed experimental data for this specific compound is sparse in publicly available literature. However, its properties can be reliably inferred from the well-characterized acetophenone analog, 2-Bromo-1-(4-nitrophenyl)ethanone (CAS 99-81-0).
| Property | Data for 2-Bromo-1-(4-nitrophenyl)ethanone | Expected Impact of Propanone Moiety |
| Melting Point | 95-97 °C[4] | The additional methyl group on the aliphatic chain may slightly alter crystal packing, leading to a modest change in the melting point. |
| Boiling Point | 325.2±17.0 °C at 760 mmHg[4] | An increase in boiling point is expected due to the higher molecular weight and increased van der Waals forces. |
| Solubility | Moderately soluble in organic solvents. | Similar solubility profiles are expected, with good solubility in solvents like Dichloromethane, THF, and Acetone. |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet and quartet in the aliphatic region for the two coupled protons on the brominated ethyl chain. The aromatic region will display two distinct doublets, typical of a para-substituted benzene ring, shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.
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¹³C NMR: The carbon NMR spectrum will feature a carbonyl carbon signal around 190 ppm.[5] Signals for the aromatic carbons will also be present, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons, including the carbon bonded to bromine, will appear in the upfield region.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically around 1690-1710 cm⁻¹. Strong characteristic peaks for the nitro group (N-O) asymmetric and symmetric stretches will be observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). Key fragmentation patterns would involve the loss of Br• and the formation of the 4-nitrophenacylium cation.
Synthesis and Purification
The most common and efficient method for preparing 2-Bromo-1-(4-nitrophenyl)-propan-1-one is through the direct α-bromination of its ketone precursor, 1-(4-nitrophenyl)propan-1-one.
Synthesis Workflow: α-Bromination of a Ketone
The workflow involves the reaction of the starting ketone with a brominating agent, followed by workup and purification to isolate the desired product.
Caption: General workflow for the synthesis of α-bromoketones.
Experimental Protocol: Synthesis via Bromination
This protocol describes a general procedure for the α-bromination of a substituted propiophenone.
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Dissolution: Dissolve 1.0 equivalent of 1-(4-nitrophenyl)propan-1-one in a suitable inert solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add 1.05 equivalents of liquid bromine (Br₂) dissolved in the same solvent dropwise via the dropping funnel. The reaction is typically accompanied by the disappearance of the bromine color and the evolution of HBr gas (ensure proper ventilation and scrubbing).
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, carefully quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(4-nitrophenyl)-propan-1-one.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1-(4-nitrophenyl)-propan-1-one is primarily dictated by the electrophilic carbon atom alpha to the carbonyl group. The bromine atom is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[6][7]
Core Reactivity: Nucleophilic Aliphatic Substitution (Sₙ2)
The primary reaction pathway for this compound is the Sₙ2 reaction, where a nucleophile displaces the bromide ion. This reaction is highly efficient due to the activation by the adjacent electron-withdrawing carbonyl group.
Sources
- 1. euda.europa.eu [euda.europa.eu]
- 2. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. 1-(4-Bromo-2-nitrophenoxy)propan-2-one | 1254332-83-6 | Benchchem [benchchem.com]
- 7. bloomtechz.com [bloomtechz.com]
